molecular formula C10H15O4P B3032909 Dimethyl methoxy(phenyl)methylphosphonate CAS No. 62456-45-5

Dimethyl methoxy(phenyl)methylphosphonate

Cat. No. B3032909
CAS RN: 62456-45-5
M. Wt: 230.2 g/mol
InChI Key: VCFQVZPOBWHIHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polymers derived from DMMP-like compounds is discussed in the first paper, where dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) is polymerized using RAFT polymerization. This process allows for good control over the molecular weight of the resulting polymer, which has potential applications in creating phosphorus-based materials .

Molecular Structure Analysis

The structural and vibrational analysis of DMMP-related compounds is explored in several papers. For instance, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate is synthesized and characterized using various spectroscopic techniques, and its molecular structure is analyzed using density functional theory (DFT) calculations . Similarly, the vibrational spectra and quantum mechanical force fields of methyl methoxymethanphosphonate (MMP), a compound structurally similar to DMMP, are studied to understand its conformational behavior .

Chemical Reactions Analysis

The chemical reactivity of DMMP and its analogs is a subject of interest in several studies. For example, the decomposition of DMMP on a TiO2 surface is investigated using X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD), revealing the formation of methane and H2 as primary gaseous products . Another study examines the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines, leading to the formation of novel cyclic phosphonic analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMMP and related compounds are analyzed in several papers. The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate is studied using thermogravimetric analysis, and its chemical behavior is assessed through HOMO-LUMO analysis and other electronic properties . The photolysis of bis(methoxyphenyl) methylphosphonates is also investigated, showing the formation of dimethoxybiphenyls and dimethoxy-9,10-dioxaanthracenes, with the reactivity and fluorescence spectra being sensitive to the position of the methoxy group .

Case Studies

Case studies involving DMMP and its analogs include the investigation of its photocatalytic degradation on TiO2, which is studied using isotope labeling to understand the initial steps of the degradation process . Additionally, the cytotoxic effects of dimethyl (2-furyl)-N-(2-methoxyphenyl)aminomethylphosphonate on esophageal cancer cell lines are reported, with the compound inducing apoptosis in these cells .

Scientific Research Applications

Photocatalytic Degradation

Dimethyl phenylphosphonate (DMPP), a compound closely related to Dimethyl methoxy(phenyl)methylphosphonate, has been studied in the context of photocatalytic degradation. Specifically, TiO2-mediated photocatalysis has been shown to result in the degradation of DMPP, producing products like phosphonic mono-acid through processes such as ring hydroxylation and demethylation (Oh et al., 2003).

Electrochemical Applications

Research has also been conducted on the use of similar compounds in the field of electrochemistry. For instance, dimethyl(2-methoxyethoxy)methylphosphonate (DMMEMP), closely related to the chemical of interest, has been evaluated as a safe electrolyte solvent for lithium-ion batteries. It demonstrated properties like nonflammability, moderate viscosity, high dielectric constant, and good thermal stability, offering a wide electrochemical stability window (Wu et al., 2009).

Adsorption Studies

In another study, the adsorption of Dimethyl Methylphosphonate (DMMP), a simulant for chemical warfare agents and structurally related to Dimethyl methoxy(phenyl)methylphosphonate, was investigated on MoO3. This research explored the interaction of DMMP with metal oxides and found that oxygen vacancies, surface hydroxyl groups, and molecular water on MoO3 surfaces enhanced adsorption (Head et al., 2016).

Chemical Warfare Agent Simulant Studies

The compound has also been used in studies related to the destruction of chemical warfare agent simulants. For example, research on photocatalytic destruction of simulants like DMMP revealed insights into the conversion of these compounds into inorganic products (Vorontsov et al., 2002).

Hydrolysis Research

DMMP's hydrolysis in hot-compressed water has been studied as well, highlighting its utility as a surrogate for organophosphate nerve agents. This research showed that DMMP hydrolysis followed pseudo-first-order reaction behavior, producing less toxic compounds (Pinkard et al., 2020).

Safety And Hazards

Dimethyl methoxy(phenyl)methylphosphonate is classified as a toxic substance . It’s a combustible liquid and causes serious eye irritation . It may cause genetic defects and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

[dimethoxyphosphoryl(methoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4P/c1-12-10(15(11,13-2)14-3)9-7-5-4-6-8-9/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFQVZPOBWHIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)P(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396902
Record name dimethyl methoxy(phenyl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl methoxy(phenyl)methylphosphonate

CAS RN

62456-45-5
Record name dimethyl methoxy(phenyl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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